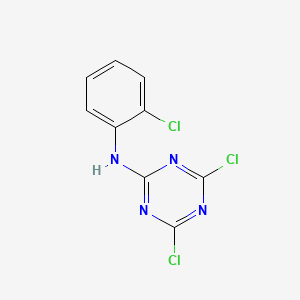
bradykinin, (hydroxy-Pro)(3)-Lys-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bradykinin, (hydroxy-Pro)(3)-Lys-: is an oligopeptide that is an analogue of bradykinin, where the third amino acid, proline, is replaced with hydroxyproline. Bradykinin is a vasoactive kinin that plays a crucial role in various physiological processes, including inflammation, blood pressure regulation, and pain sensation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bradykinin, (hydroxy-Pro)(3)-Lys- involves the replacement of the third amino acid, proline, with hydroxyproline. This can be achieved through solid-phase peptide synthesis (SPPS), a common method for synthesizing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of bradykinin, (hydroxy-Pro)(3)-Lys- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. Purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions: Bradykinin, (hydroxy-Pro)(3)-Lys- can undergo various chemical reactions, including:
Oxidation: The hydroxyproline residue can be oxidized to form hydroxyproline derivatives.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Amino acid residues can be substituted to create analogues with different properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Amino acid substitution can be achieved using various protecting group strategies and coupling reagents.
Major Products Formed:
Oxidation: Hydroxyproline derivatives.
Reduction: Reduced peptide analogues.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
Chemistry: Bradykinin, (hydroxy-Pro)(3)-Lys- is used as a model compound in peptide chemistry to study the effects of amino acid modifications on peptide structure and function .
Biology: In biological research, this compound is used to investigate the role of bradykinin and its analogues in physiological processes such as inflammation, pain, and blood pressure regulation .
Medicine: Bradykinin, (hydroxy-Pro)(3)-Lys- has potential therapeutic applications in treating conditions related to inflammation and hypertension. It is also used in drug development to design new peptide-based therapeutics .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs targeting bradykinin receptors .
Mécanisme D'action
Bradykinin, (hydroxy-Pro)(3)-Lys- exerts its effects by binding to bradykinin receptors, specifically the B1 and B2 receptors. This binding activates various intracellular signaling pathways, leading to the release of secondary messengers such as calcium ions and cyclic adenosine monophosphate (cAMP). These messengers mediate the physiological effects of bradykinin, including vasodilation, increased vascular permeability, and pain sensation .
Comparaison Avec Des Composés Similaires
Bradykinin: The parent compound with proline instead of hydroxyproline.
Des-Arg(9)-bradykinin: A bradykinin analogue lacking the C-terminal arginine residue.
Lys-bradykinin: A bradykinin analogue with an additional lysine residue.
Uniqueness: Bradykinin, (hydroxy-Pro)(3)-Lys- is unique due to the presence of hydroxyproline, which can alter its binding affinity and activity at bradykinin receptors. This modification can lead to differences in its physiological effects compared to other bradykinin analogues .
Propriétés
Numéro CAS |
113662-39-8 |
|---|---|
Formule moléculaire |
C10H7Li2O6P |
Poids moléculaire |
0 |
Synonymes |
bradykinin, (hydroxy-Pro)(3)-Lys- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



